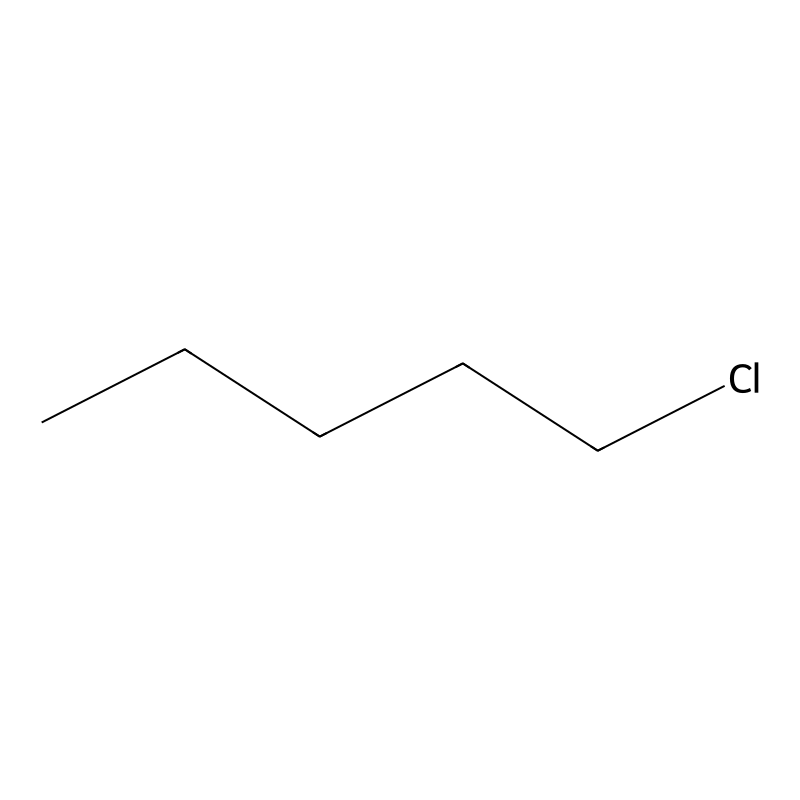1-Chloropentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in water
Miscible with alcohol, ether
Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform
Synonyms
Canonical SMILES
Understanding Surface Reactivity and Stereoisomerism
Studies have explored the interesting surface reactivity of 1-Chloropentane arising from its stereoisomerism. When interacting with Si(100)-2×1 surfaces, 1-Chloropentane forms asymmetric ("A") and symmetric ("S") pairs. Research by Harikumar et al. (2011) found that this isomerism significantly affects reactivity. The "A" isomer exhibits a much higher rate of thermal reaction compared to the "S" isomer in chlorinating room-temperature silicon. This finding contributes to a deeper understanding and potential harnessing of the reactivity of chloroalkanes on silicon surfaces, which is crucial for the development of advanced electronic materials [1].
Source
Harikumar, K. C., Lee, T.-W., & Lin, S.-H. (2011). Unexpected Isomer-Specific Thermal Chlorination of n-Pentyl Chloride on Si(100)-2×1: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry C, 115(43), 21722-21729.
Molecular Structure Analysis
Molecular spectroscopy techniques like Raman and far-infrared spectroscopy utilize 1-Chloropentane (and similar compounds) to analyze their molecular structure. These studies help assign torsional force constants in secondary chlorides, such as 1-Chloropentane. Research by Moore et al. (1973) provided deeper insights into the molecular behavior of 1-Chloropentane and related compounds through such spectroscopic analysis [2].
Source
Moore, D. J., Whiffen, D. H., & Lovas, F. J. (1973). Raman and far-infrared spectra of some chloro- and fluoro-pentanes. Molecular Physics, 25(1), 139-155.
Studying Kinetics in Polymer Reactions
-Chloropentane serves as a tool in research exploring the kinetics of polymer reactions. Studies, such as those by Okamoto et al. (1982), examine its reaction with living polystyrene to understand the kinetic effects in intermolecular reactions between reactive polymer chain-ends. This research lays the groundwork for comprehending the behavior of polymers in various chemical environments, which is crucial for the development of novel polymeric materials with specific properties [3].
Source
Okamoto, S., Matsuda, T., & Saegusa, T. (1982). Intermolecular and Intramolecular Reactions of Living Polystyrene with Chlorides. Macromolecules, 15(3), 958-961.
1-Chloropentane is an alkyl halide with the chemical formula C5H11Cl. It appears as a colorless, flammable liquid with a boiling point of approximately 108°C and a density of 0.88 g/cm³ at 25°C. This compound is characterized by its low water solubility and is primarily used as a reagent in organic synthesis .
1-Chloropentane is a flammable liquid with a low flash point (around 35 °C) and can readily ignite. It is also considered a moderate health hazard. Inhalation can cause irritation of the respiratory tract, and prolonged exposure can lead to central nervous system depression []. Skin contact can cause irritation and defatting. Due to its lipophilic nature (attracted to fats), it can be absorbed through the skin.
Here are some safety precautions to consider when handling 1-Chloropentane:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when working with this compound.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- Store in a cool, dry place away from heat and ignition sources.
- Nucleophilic Substitution: This is the predominant reaction mechanism for alkyl halides, where nucleophiles replace the chlorine atom.
- Elimination Reactions: When treated with strong bases, such as potassium tert-butoxide, 1-chloropentane can undergo elimination to form pentene.
- Radical Substitution: Under radical conditions (e.g., exposure to ultraviolet light), it can undergo further chlorination to yield more highly substituted chlorinated compounds .
The primary applications of 1-chloropentane include:
- Organic Synthesis: Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
- Polymer Chemistry: Used in modifying polymers, particularly in reactions with living polystyrene to create functionalized polymers.
- Material Science: Investigated for its role in studying surface interactions on silicon surfaces .
Research on interaction studies involving 1-chloropentane has focused on its solubility and mixing behavior with various solvents. It exhibits varying solubility characteristics depending on the co-solvent used, indicating non-ideal mixing behavior, particularly with hydrocarbons like heptane .
Similar Compounds: Comparison
1-Chloropentane shares similarities with several other alkyl halides. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Reactivity | Unique Features |
|---|---|---|---|
| 1-Bromopentane | C5H11Br | Higher reactivity than 1-chloropentane due to weaker carbon-bromine bond | More reactive than 1-chloropentane |
| 1-Iodopentane | C5H11I | Even higher reactivity due to weaker carbon-iodine bond | Most reactive among the similar compounds |
| 1-Chlorohexane | C6H13Cl | Similar reactivity but slightly different physical properties due to an additional carbon atom | Longer carbon chain affects boiling point and reactivity |
1-Chloropentane's balance of reactivity and stability makes it a versatile intermediate in organic synthesis, distinguishing it from its halogenated counterparts .
Physical Description
Color/Form
Colorless liquid
XLogP3
Boiling Point
107.9 °C
Flash Point
12 °C (54 °F) - closed cup
55 °F (13 °C) - closed cup
55 °F (13 °C) (Open Cup)
Vapor Density
Density
0.8820 g/cu cm at 20 °C
LogP
Odor
Melting Point
-99 °C
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (91.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (91.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
29656-63-1
Wikipedia
Use Classification
Methods of Manufacturing
(1) Distillation of amyl alcohol with salt and sulfuric acid, (2) addition of hydrochloric acid to alpha-amylene.








